molecular formula C17H19N3O B3011397 2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1795193-56-4

2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No.: B3011397
CAS No.: 1795193-56-4
M. Wt: 281.359
InChI Key: PTAZCFHJUOXMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a pyrrolidine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with potential unique properties and applications.

Scientific Research Applications

2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with pyrrolidine and pyridine rings makes it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-13-6-2-3-7-15(13)17(21)19-14-9-11-20(12-14)16-8-4-5-10-18-16/h2-8,10,14H,9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAZCFHJUOXMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.